Oral Bioavailability: 39% (MD-4251) vs. 0.9% (MD-265) and 1.9% (KT-253)
MD-4251 demonstrates oral bioavailability (F) of 39% in mice, representing a 43-fold improvement over MD-265 (F = 0.9%) and a 21-fold improvement over KT-253 (F = 1.9%) when both comparators were evaluated under the same experimental conditions [1]. The PK study used intravenous (1 mg/kg) and oral (3 mg/kg) dosing in mice, with MD-4251 achieving Cmax = 1,157 ng/mL and AUC(0–24h) = 20,658 h·ng/mL following a single 3 mg/kg oral dose [1].
| Evidence Dimension | Oral bioavailability (F, %) in mouse PK model |
|---|---|
| Target Compound Data | F = 39%; Cmax = 1,157 ng/mL; AUC(0–24h) = 20,658 h·ng/mL (3 mg/kg PO) |
| Comparator Or Baseline | MD-265: F = 0.9%, Cmax = 773 ng/mL, AUC = 7,248 h·ng/mL (50 mg/kg PO); KT-253: F = 1.9%, Cmax = 90 ng/mL, AUC = 295 h·ng/mL (3 mg/kg PO) |
| Quantified Difference | 43-fold higher F vs. MD-265; 21-fold higher F vs. KT-253; ~1.5–70× higher Cmax and 2.8–70× higher AUC at lower or equivalent oral doses |
| Conditions | Mouse PK study; IV (1 mg/kg) and PO (3 mg/kg) dosing; MD-265 also tested at 50 mg/kg PO; Table 1 and Table 5, J. Med. Chem. 2025 |
Why This Matters
Oral bioavailability above ~30% is a critical threshold for developing orally administered clinical candidates; MD-265 and KT-253 are confined to intravenous administration, severely limiting their translational utility.
- [1] Wang, S. et al. MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. J. Med. Chem. 2025, 68 (13), 13249–13267. View Source
